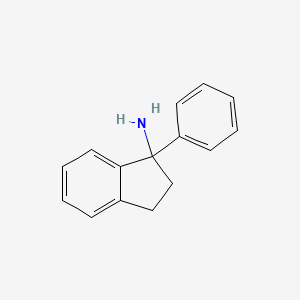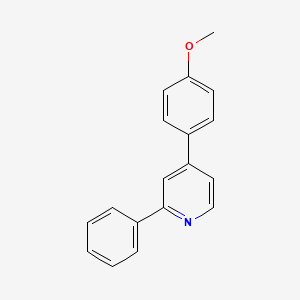
4-(4-Methoxyphenyl)-2-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-2-phenylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-2-phenylpyridine typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Methoxyphenyl)-2-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 4-(4-Hydroxyphenyl)-2-phenylpyridine.
Reduction: this compound amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(4-Methoxyphenyl)-2-phenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxyphenyl)-2-phenylpyridine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its chemical structure and the functional groups present. The methoxy group plays a crucial role in modulating its activity by influencing its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
- 4-(4-Methoxyphenyl)-1-phenylpyridine
- 4-(4-Methoxyphenyl)-3-phenylpyridine
- 4-(4-Methoxyphenyl)-2-methylpyridine
Comparison: 4-(4-Methoxyphenyl)-2-phenylpyridine is unique due to the specific positioning of the methoxy and phenyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its analogs. For instance, the presence of the methoxy group at the para position enhances its electron-donating ability, which can influence its reactivity and interaction with other molecules.
Propriétés
Formule moléculaire |
C18H15NO |
|---|---|
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-2-phenylpyridine |
InChI |
InChI=1S/C18H15NO/c1-20-17-9-7-14(8-10-17)16-11-12-19-18(13-16)15-5-3-2-4-6-15/h2-13H,1H3 |
Clé InChI |
SEKAJKGXPMIDOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
![5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride](/img/structure/B13116950.png)

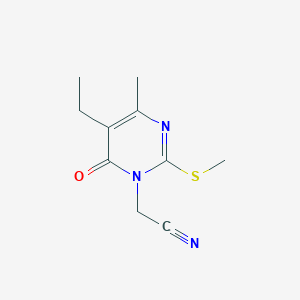
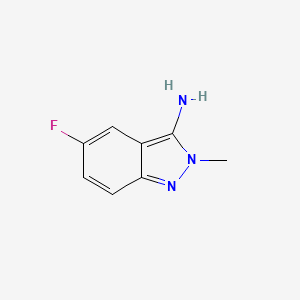
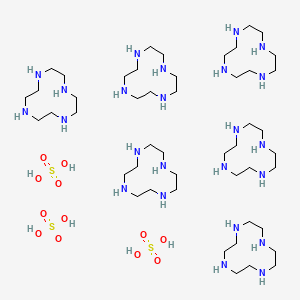
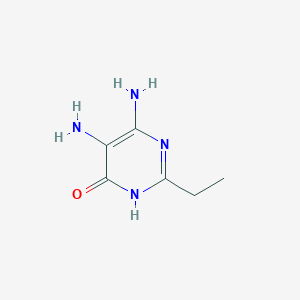
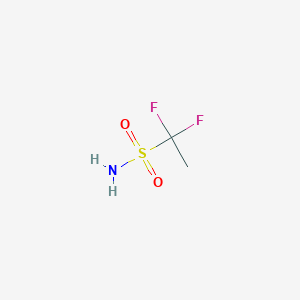

![azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate](/img/structure/B13117007.png)
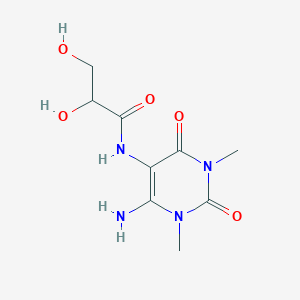

![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)
